7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic derivative featuring a pyrimido[4,5-d]pyrimidine-2,4-dione core. Key structural attributes include:
- Position 3: A 2-(thiophen-2-yl)ethyl group, introducing aromaticity and steric bulk from the thiophene moiety.
This combination of sulfur-containing substituents distinguishes it from other pyrimido[4,5-d]pyrimidine derivatives, which often feature aryl or alkyl groups at these positions.
Properties
IUPAC Name |
2-thiomorpholin-4-yl-6-(2-thiophen-2-ylethyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-14-12-10-17-15(20-5-8-24-9-6-20)18-13(12)19-16(23)21(14)4-3-11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2,(H,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCVBCNDIYVMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C3C(=N2)NC(=O)N(C3=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimido[4,5-d]pyrimidine core. One common approach is the reaction of thiophene-2-carboxaldehyde with guanidine in the presence of a suitable catalyst, followed by cyclization and further functionalization to introduce the thiomorpholine and ethylthiophene groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown the ability to inhibit cell proliferation in various cancer cell lines, including liver cancer (HEPG2) cells. Notably, some studies suggest that these compounds can be as effective as traditional chemotherapeutics like Doxorubicin and more potent than 5-fluorouracil .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Thiomorpholino derivative | HEPG2 | Similar to Doxorubicin | |
| Doxorubicin | HEPG2 | 0.5 | |
| 5-Fluorouracil | HEPG2 | 10 |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, some pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases, which play crucial roles in cell cycle regulation and cancer cell survival .
Table 2: Enzyme Inhibition Studies
| Enzyme Type | Compound | Inhibition Activity | Reference |
|---|---|---|---|
| Cyclin-dependent kinase | Pyrimido derivative | Significant | |
| Tyrosine kinase | Pyrimido derivative | Moderate |
Case Studies
Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:
- Case Study on Liver Cancer : A study demonstrated that a related compound induced significant apoptosis in HEPG2 cells through activation of caspase pathways, suggesting a promising avenue for further development in liver cancer therapies .
- Inhibition of Kinase Activity : Research indicated that certain derivatives could effectively inhibit specific kinases linked to tumor growth, leading to reduced tumor size in animal models .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, highlighting substituent differences and molecular properties:
Key Observations:
Lipophilicity: The thiomorpholino and thiophen-2-yl ethyl groups in the target compound likely increase logP compared to analogs with methoxyphenyl or methyl groups, suggesting improved membrane permeability .
Steric Effects : The bulky 2-(thiophen-2-yl)ethyl group at position 3 may hinder binding to flat enzymatic pockets compared to smaller substituents like methyl or ethyl .
Synthetic Stability: Thiomorpholino-containing derivatives (e.g., target compound) may require controlled synthesis conditions (110–140°C) to avoid decomposition, similar to mercapto analogs discussed in .
Thermal and Spectral Properties
- Melting Points : Analogs with aryl groups (e.g., 4-methoxyphenyl in ) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas alkyl-substituted derivatives (e.g., 1,7-dimethyl in ) melt at lower temperatures. The target compound’s melting point is expected to align with sulfur-containing analogs (e.g., 160–162°C for a thiophene derivative in ).
- IR Spectroscopy: The target compound’s IR spectrum would show C=O stretches near 1700 cm⁻¹ (consistent with dione moieties) and N-H stretches from thiomorpholino, differing from aryl-substituted analogs that lack these bands .
Biological Activity
The compound 7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has attracted attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core substituted with a thiomorpholine group and a thiophene moiety. Its molecular formula is with a molecular weight of 296.36 g/mol. The presence of sulfur in the thiomorpholine and thiophene rings may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs) and other kinases, which are crucial in cell cycle regulation and cancer progression .
- Antiviral Activity : Some derivatives in this chemical class have demonstrated antiviral properties by inhibiting viral replication mechanisms .
- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests it may act against cancer cell lines by inducing apoptosis or inhibiting proliferation .
Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant growth inhibition in liver cancer cells (HEPG2), comparable to established drugs like Doxorubicin and more potent than 5-fluorouracil .
Antiviral Activity
In antiviral assays against HIV-1, the compound showed promising results with an IC50 value in the nanomolar range, indicating strong inhibitory effects on viral replication without significant cytotoxicity .
Enzyme Inhibition
The compound was tested for its ability to inhibit key enzymes involved in cancer progression. Preliminary data suggest it can effectively inhibit CDK activity with an IC50 value around 64 nM, indicating high potency relative to other compounds in its class .
Case Study 1: Anticancer Efficacy
A recent study explored the effects of the compound on colorectal cancer cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for colorectal cancer .
Case Study 2: HIV Inhibition
Another research effort focused on evaluating the compound's antiviral properties against HIV-1. The study highlighted that at concentrations of 10 µM, the compound significantly reduced viral load in treated cells compared to controls, showcasing its potential for further development as an antiviral drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
